![molecular formula C23H26N4O2S B2920711 3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene CAS No. 423143-30-0](/img/structure/B2920711.png)
3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzodioxole group, a piperazine ring, and a tricyclic core, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
The primary target of this compound is the Dopamine D2 receptor (D2R) . This receptor plays a crucial role in the dopaminergic system, which is involved in several key functions including motor control, reward, and reinforcement.
Mode of Action
The compound acts as a dopamine agonist , meaning it binds to and activates the dopamine D2 receptor . This activation mimics the action of dopamine, a neurotransmitter that is naturally produced in the brain. The compound also displays α2-adrenergic antagonist properties , which means it blocks the α2-adrenergic receptors .
Biochemical Pathways
Upon activation of the D2 receptor, the compound influences several downstream effects. It stimulates the brain cortical electrophysiology in a “dopaminergic” type . This can have various functional implications depending on the specific pathways and regions of the brain involved.
Pharmacokinetics
The compound is rapidly absorbed after oral administration, with a Tmax (time to reach maximum concentration) of 1 hour . Its plasma protein binding rate is relatively low, suggesting that the compound and other drugs have a low likelihood of interacting . The half-life (t1/2) of the compound ranges from 1.7 to 6.9 hours . The compound has two metabolites, one being a monohydroxy derivative and the other a dihydroxy derivative . About 68% of the absorbed compound is excreted from the kidneys in the form of these metabolites within 24 hours, and all is cleared within 48 hours . About 25% is excreted via the bile . The compound gradually releases its active ingredients, and its therapeutic effect can last for more than 24 hours .
Result of Action
The activation of the D2 receptor by the compound can lead to various molecular and cellular effects. For instance, it can increase blood flow in the femoral artery, possibly due to inhibition of sympathetic nerve tension . This can improve peripheral circulation and have therapeutic effects on conditions such as intermittent claudication (pain when walking) caused by peripheral arterial occlusive disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound It’s important to note that individual factors such as age, sex, health status, and genetic makeup can also influence the compound’s action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene typically involves multiple steps, including the formation of the benzodioxole group, the piperazine ring, and the tricyclic core. Common synthetic routes include:
Formation of Benzodioxole Group: This step often involves the reaction of catechol with formaldehyde in the presence of an acid catalyst to form the benzodioxole ring.
Formation of Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Formation of Tricyclic Core: The tricyclic core is typically formed through a series of cyclization reactions involving sulfur-containing reagents and diazotization reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and piperazine rings, using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the tricyclic core using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{3-[(4-methoxyphenyl)methyl]-3H-imidazo[4,5-b]pyridin-2-yl}propanamide .
- 4-(2H-1,3-benzodioxol-5-yl)benzoic acid .
- 3-(1,3-benzodioxol-5-yl)-2-propenal .
Uniqueness
What sets 3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene apart from similar compounds is its unique tricyclic core, which imparts distinct chemical and biological properties. This core structure enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-15-24-22(21-17-4-2-3-5-20(17)30-23(21)25-15)27-10-8-26(9-11-27)13-16-6-7-18-19(12-16)29-14-28-18/h6-7,12H,2-5,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWVPAMBLJCVNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
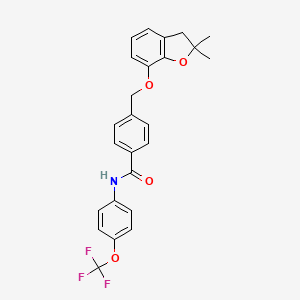
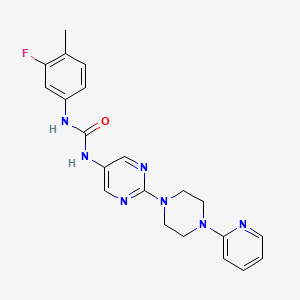
![3-(Azidomethyl)bicyclo[4.1.0]heptane](/img/structure/B2920633.png)
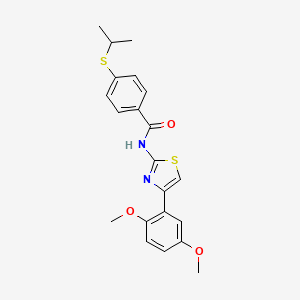
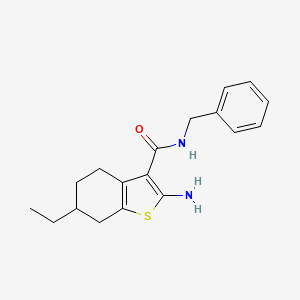
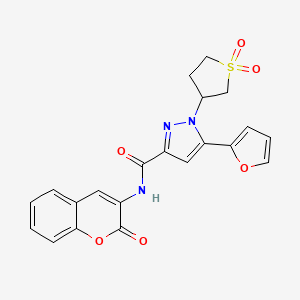
![N-(3-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2920638.png)
![2-methyl-N-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)propanamide](/img/structure/B2920642.png)
![[(1S,2R)-2-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2920643.png)

![N-[4-(methylsulfamoyl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2920647.png)
![methyl 4-methoxy-3-({[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate](/img/structure/B2920648.png)
![tert-butylN-({6-oxospiro[3.3]heptan-2-yl}methyl)carbamate](/img/structure/B2920649.png)
![6-methoxy-3-(4-methylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B2920651.png)
